

storage and stability of (R)-4-(Boc-amino)-6-methylheptanoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-4-(Boc-amino)-6-methylheptanoic acid

Cat. No.: B115303

[Get Quote](#)

An In-depth Technical Guide on the Storage and Stability of **(R)-4-(Boc-amino)-6-methylheptanoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of **(R)-4-(Boc-amino)-6-methylheptanoic acid**, a key building block in peptide synthesis and drug development.^{[1][2]} Due to the absence of specific long-term stability studies on this molecule in the public domain, this document synthesizes information on the general stability of tert-butyloxycarbonyl (Boc) protected amino acids and provides recommended protocols for stability assessment.

Chemical Properties and Structure

(R)-4-(Boc-amino)-6-methylheptanoic acid, also known as Boc- γ -L-leucine, is an amino acid derivative featuring a Boc protecting group.^[1] This group enhances its stability and solubility, making it suitable for peptide synthesis.^{[1][2]}

Table 1: Physicochemical Properties of **(R)-4-(Boc-amino)-6-methylheptanoic acid**

Property	Value	Source
CAS Number	146453-32-9	[1] [3]
Molecular Formula	C13H25NO4	[1] [3] [4]
Molecular Weight	259.34 g/mol	[3] [4]
Appearance	White solid	[1]
Purity	≥ 98% (NMR)	[1]
Melting Point	110-111°C	[3]
Storage Temperature	2-8°C	[3]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of **(R)-4-(Boc-amino)-6-methylheptanoic acid**.

Table 2: Recommended Storage and Handling Conditions

Condition	Recommendation	Rationale
Temperature	Store at 2-8°C in a refrigerator. [3] [5]	Low temperatures slow down potential degradation processes.
Atmosphere	Keep container tightly closed and store under an inert gas. [5]	Minimizes exposure to moisture and atmospheric contaminants.
Moisture	Protect from moisture. [5]	The compound is moisture-sensitive. [5]
Light	While not explicitly stated for this compound, protection from light is a general good practice for complex organic molecules.	To prevent potential photolytic degradation.
Handling	Use in a well-ventilated area or under a hood. Avoid generating dust. Wash hands thoroughly after handling. [5]	To prevent inhalation and skin contact.

Stability Profile

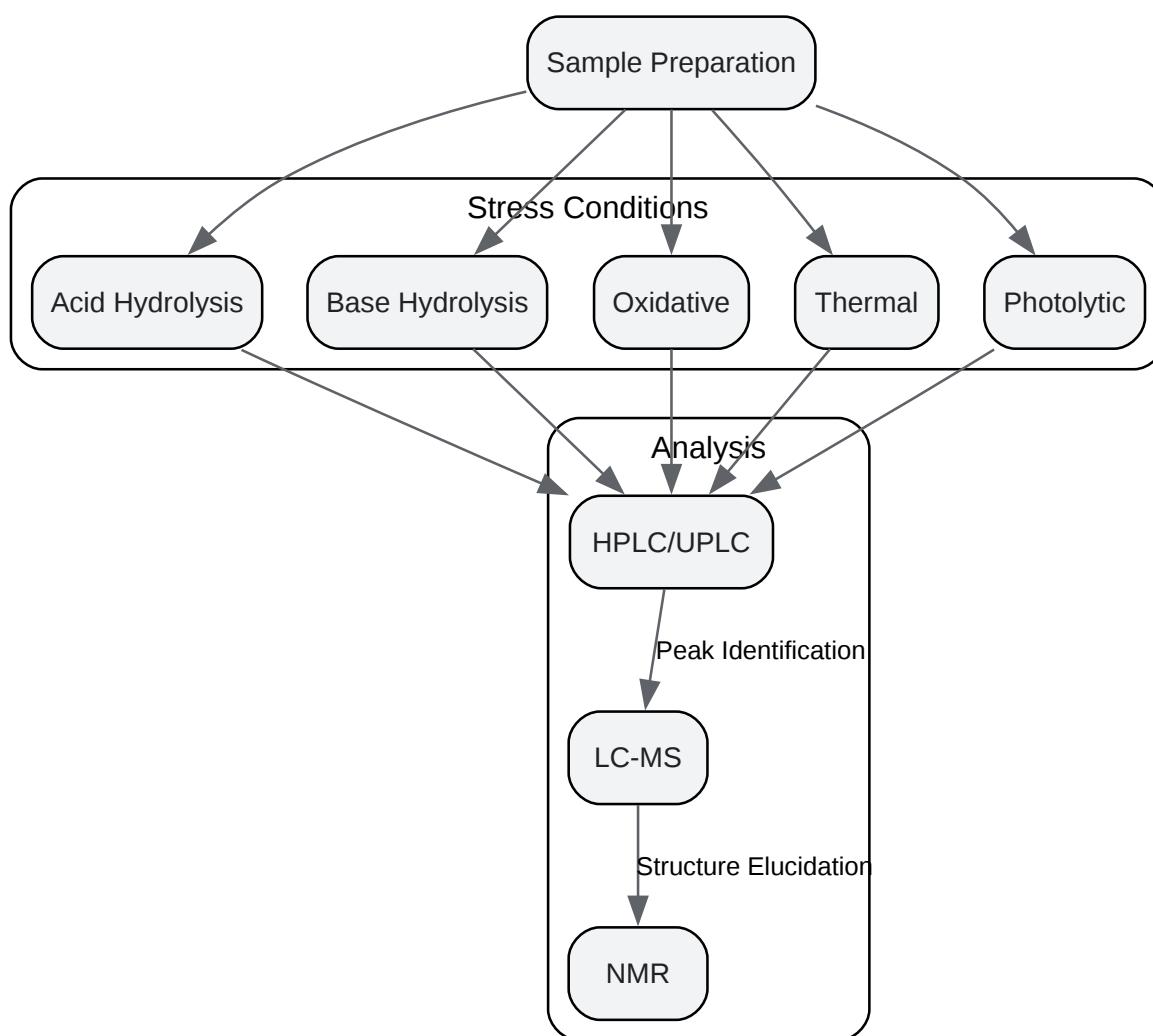
The stability of **(R)-4-(Boc-amino)-6-methylheptanoic acid** is largely dictated by the Boc protecting group.

General Stability of the Boc Group:

- **Stable Conditions:** The Boc group is generally stable under neutral and basic conditions, towards most nucleophiles, and during catalytic hydrogenolysis.[\[6\]](#)[\[7\]](#)[\[8\]](#) This makes it compatible with a variety of reaction conditions in multi-step syntheses.[\[7\]](#)
- **Labile Conditions:** The Boc group is labile under acidic conditions.[\[6\]](#)[\[8\]](#) Cleavage occurs in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[\[8\]](#)

Potential Degradation Pathways:

The primary degradation pathway for **(R)-4-(Boc-amino)-6-methylheptanoic acid** is the acid-catalyzed cleavage of the Boc group, which would result in the formation of the free amino acid, isobutene, and carbon dioxide.


[Click to download full resolution via product page](#)

Caption: Acid-catalyzed degradation pathway of the Boc-protected amino acid.

Experimental Protocols for Stability Assessment

To determine the specific stability profile of **(R)-4-(Boc-amino)-6-methylheptanoic acid**, forced degradation studies are recommended.^{[9][10][11]} These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways.^{[9][10][11]}

Experimental Workflow for Forced Degradation Studies:

[Click to download full resolution via product page](#)

Caption: General workflow for forced degradation studies.

Table 3: Proposed Protocols for Forced Degradation Studies

Stress Condition	Proposed Protocol	Analytical Method
Acid Hydrolysis	Dissolve the compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.	HPLC-UV to monitor the disappearance of the parent compound and the appearance of degradation products. LC-MS for identification of degradation products.
Base Hydrolysis	Dissolve the compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.	HPLC-UV and LC-MS.
Oxidative Degradation	Dissolve the compound in a solution of 3% H ₂ O ₂ and keep at room temperature for 24 hours.	HPLC-UV and LC-MS.
Thermal Degradation	Expose the solid compound to 80°C for 48 hours.	HPLC-UV to assess purity.
Photostability	Expose the solid compound to a light source according to ICH Q1B guidelines.	HPLC-UV to assess purity.

Conclusion

(R)-4-(Boc-amino)-6-methylheptanoic acid is a stable compound when stored under recommended conditions of refrigeration, in a dry and inert atmosphere. The primary stability concern is its lability to acidic conditions, which can lead to the cleavage of the Boc protecting group. For critical applications in drug development, it is highly recommended to perform specific stability studies under intended use and stressed conditions to ensure the quality and integrity of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 146453-32-9 CAS MSDS ((R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. (R)-4-(BOC-AMINO)-6-METHYLHEPTANOIC ACID [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [storage and stability of (R)-4-(Boc-amino)-6-methylheptanoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115303#storage-and-stability-of-r-4-boc-amino-6-methylheptanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com